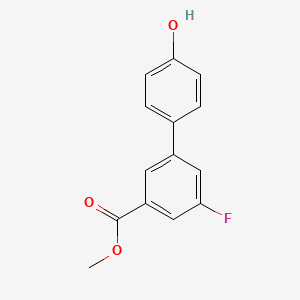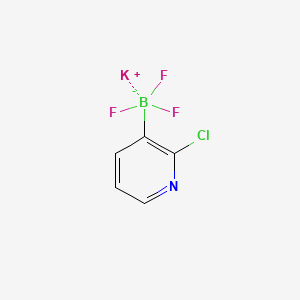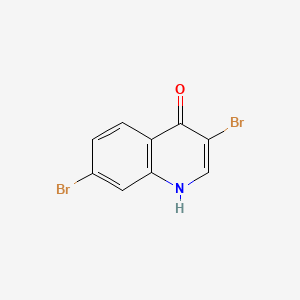
3,7-Dibromo-4-hydroxyquinoline
描述
3,7-Dibromo-4-hydroxyquinoline: is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms at positions 3 and 7, and a hydroxyl group at position 4 on the quinoline ring. It has the molecular formula C9H5Br2NO and a molecular weight of 302.95 g/mol
作用机制
Target of Action
It is known that compounds containing the 8-hydroxyquinoline (8-hq) nucleus, which is similar to the structure of 3,7-dibromo-4-hydroxyquinoline, exhibit a wide range of biological activities . These activities include antimicrobial, anticancer, and antifungal effects .
Mode of Action
It is known that 8-hq derivatives, which are structurally similar to this compound, can interact with cellular targets and cause changes that lead to their biological effects .
Biochemical Pathways
It is known that 8-hq derivatives can affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
It is known that 8-hq derivatives can have antimicrobial, anticancer, and antifungal effects .
生化分析
Biochemical Properties
It is known that quinoline derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dibromo-4-hydroxyquinoline typically involves the bromination of 4-hydroxyquinoline. One common method is the reaction of 4-hydroxyquinoline with bromine in chloroform. The reaction proceeds as follows:
- Dissolve 4-hydroxyquinoline in chloroform.
- Add bromine dropwise to the solution while maintaining the temperature at around 0°C to 5°C.
- Stir the reaction mixture for several hours until the reaction is complete.
- Filter the precipitated product and wash it with cold chloroform to obtain this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control of temperature and reaction time to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: 3,7-Dibromo-4-hydroxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce the quinoline ring.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atoms.
- Oxidation reactions yield quinoline derivatives with carbonyl groups.
- Reduction reactions yield dehalogenated or partially reduced quinoline derivatives .
科学研究应用
Chemistry: 3,7-Dibromo-4-hydroxyquinoline is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: This compound has shown potential in medicinal chemistry for the development of antimicrobial and anticancer agents. Its derivatives have been studied for their ability to inhibit the growth of various pathogens and cancer cell lines .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its halogenated structure makes it useful in the development of flame retardants and other materials with enhanced thermal stability .
相似化合物的比较
- 7-Bromo-4-hydroxyquinoline
- 5,7-Dibromo-8-hydroxyquinoline
- 3-Bromo-4-hydroxyquinoline
- 5,7-Difluoro-4-hydroxyquinoline
- 5,7-Dimethyl-4-hydroxyquinoline
Comparison: 3,7-Dibromo-4-hydroxyquinoline is unique due to the specific positioning of the bromine atoms and the hydroxyl group, which imparts distinct chemical and biological properties. Compared to other halogenated quinolines, it exhibits different reactivity patterns and biological activities. For example, 5,7-Dibromo-8-hydroxyquinoline has been studied for its antifungal properties, while this compound is more commonly explored for its antimicrobial and anticancer potential .
属性
IUPAC Name |
3,7-dibromo-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO/c10-5-1-2-6-8(3-5)12-4-7(11)9(6)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRKTWYWSKVPGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671085 | |
| Record name | 3,7-Dibromoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203579-53-6 | |
| Record name | 3,7-Dibromoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1203579-53-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


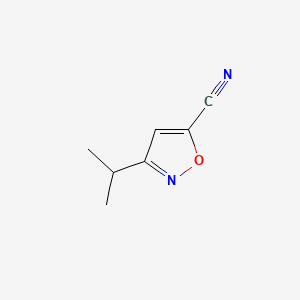
![tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate](/img/structure/B597965.png)
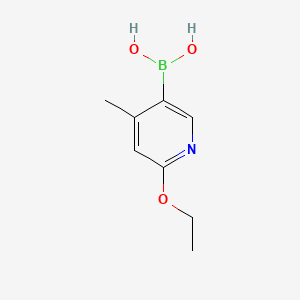
![Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B597970.png)
![3-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B597972.png)
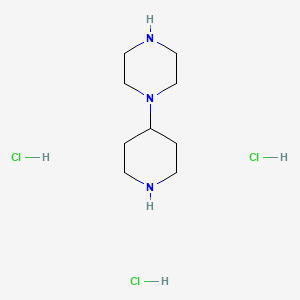

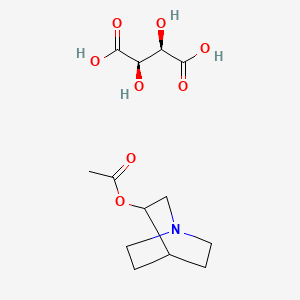

![3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B597979.png)
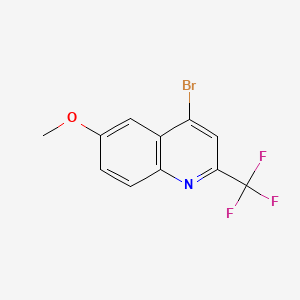
![[4,8-bis(2-butyloctoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B597982.png)
